5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
Description
5-Fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog. Its structure comprises a uracil base substituted with fluorine at the 5-position, linked to a tetrahydrofuran (THF) sugar moiety with specific stereochemistry (2R,4R,5R). The THF ring features hydroxyl (4-OH) and hydroxymethyl (5-CH2OH) groups, critical for molecular interactions and solubility.
Properties
IUPAC Name |
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-FSDSQADBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858958 | |
| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-24-8 | |
| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione involves multiple stepsThe final steps typically involve deprotection and purification .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The fluorine atom can be substituted with other groups under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new functional groups in place of the fluorine atom .
Scientific Research Applications
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.
Medicine: As an antineoplastic agent, it is used in chemotherapy to treat various cancers.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA and DNA, where it inhibits the synthesis of these nucleic acids. This inhibition disrupts the replication and transcription processes in cancer cells, leading to cell death. The compound targets thymidylate synthase, an enzyme crucial for DNA synthesis, thereby blocking the production of thymidine, a nucleotide essential for DNA replication .
Comparison with Similar Compounds
Structural Modifications and Substituents
The compound is compared with structurally related analogs, focusing on sugar moiety modifications, base substitutions, and halogenation patterns.
Table 1: Structural and Physicochemical Comparison
Stereochemical Considerations
The stereochemistry of the sugar moiety profoundly impacts biological activity. For example:
- The target compound’s (2R,4R,5R) configuration ensures proper alignment with viral polymerase active sites, akin to natural nucleosides .
- In contrast, the oxathiolane-containing analog () adopts a (2R,5S) configuration, mirroring lamivudine’s stereochemistry, which is critical for anti-HIV activity .
- highlights a 3-chloro-3-fluoro-THF derivative with (2R,3S,4R,5R) stereochemistry, suggesting enhanced steric hindrance for enzyme binding .
Physicochemical Properties
- Solubility : Hydroxyl and hydroxymethyl groups on the THF ring (target compound) enhance water solubility, crucial for bioavailability. The oxathiolane analog () may exhibit lower solubility due to sulfur’s hydrophobicity .
- Metabolic Stability : Difluoro substitution () reduces enzymatic degradation by blocking oxidation sites, extending half-life .
Biological Activity
5-Fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione, commonly referred to as 5-fluoro-2'-deoxyuridine (FdU), is a nucleoside analog with significant biological activity. This compound is primarily recognized for its role as an antimetabolite in cancer therapy, particularly in the treatment of various solid tumors and hematological malignancies. The compound's structure includes a fluorine atom at the 5-position of the pyrimidine ring, which enhances its efficacy as an inhibitor of DNA synthesis.
- Molecular Formula : C9H11FN2O5
- Molecular Weight : 246.19 g/mol
- IUPAC Name : 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
FdU acts by mimicking the natural nucleoside deoxyuridine and gets incorporated into DNA during replication. Its incorporation leads to the termination of DNA chain elongation due to the presence of the fluorine atom, which prevents proper base pairing and disrupts normal cellular processes. This mechanism is particularly effective against rapidly dividing cancer cells.
Biological Activity and Efficacy
Numerous studies have evaluated the biological activity of FdU, demonstrating its effectiveness against a variety of cancer types:
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Antitumor Activity :
- FdU has shown significant cytotoxicity in vitro against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT29), and leukemia (HL60) cells.
- In vivo studies indicated that FdU administration resulted in tumor regression in xenograft models of human cancers.
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Mechanistic Studies :
- Research has shown that FdU inhibits thymidylate synthase (TS), an essential enzyme for DNA synthesis. Inhibition of TS leads to depletion of thymidine triphosphate (dTTP), crucial for DNA replication.
- Studies utilizing molecular docking simulations have elucidated the binding affinity of FdU towards TS, providing insights into its inhibitory mechanism.
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Combination Therapy :
- Clinical trials have explored the use of FdU in combination with other chemotherapeutic agents like cisplatin and doxorubicin. These combinations have been shown to enhance therapeutic efficacy and overcome resistance mechanisms in certain cancer types.
Case Studies
Several clinical studies have documented the effectiveness of FdU:
Safety and Side Effects
While FdU is effective in treating various malignancies, it is associated with several side effects due to its mechanism of action:
- Common Side Effects : Nausea, vomiting, diarrhea, and myelosuppression leading to increased risk of infections.
- Severe Reactions : Rare cases of hepatotoxicity and pulmonary toxicity have been reported.
Q & A
Basic: What synthetic methodologies are employed for the preparation of 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione, and how is purity ensured?
The synthesis involves multi-step organic reactions, including:
- Protection/Deprotection Strategies : The hydroxyl and hydroxymethyl groups on the tetrahydrofuran moiety are protected (e.g., using tert-butyldimethylsilyl or trityl groups) to prevent undesired side reactions during fluoropyrimidine coupling .
- Controlled Reaction Conditions : Temperature (e.g., 0–60°C) and pH (neutral to mildly acidic) are optimized to enhance coupling efficiency between the fluorinated pyrimidine and sugar moieties .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with polar stationary phases (e.g., silica gel) is used to isolate the target compound, achieving >95% purity. Purity is validated via NMR (e.g., and signals) and mass spectrometry .
Basic: Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- NMR Spectroscopy : and NMR identify proton environments (e.g., tetrahydrofuran ring protons at δ 3.5–4.5 ppm) and confirm stereochemistry via coupling constants (e.g., ≈ 6–8 Hz for cis-diols) .
- X-ray Crystallography : Resolves absolute configuration, particularly the (2R,4R,5R) stereochemistry of the tetrahydrofuran ring, by analyzing crystal lattice parameters and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 315.1) and detects isotopic patterns for fluorine () .
Basic: What are the primary biological targets and mechanisms of action for fluorinated pyrimidine dione derivatives?
- Antiviral Activity : The compound inhibits viral polymerases (e.g., HIV reverse transcriptase or HCV NS5B) by mimicking natural nucleosides, leading to chain termination. The 5-fluoro group enhances binding affinity via electronegative interactions with active-site residues .
- Anticancer Activity : It targets thymidylate synthase (TS), depleting thymidine pools and inducing DNA damage. Fluorine’s electron-withdrawing effect stabilizes the enzyme-inhibitor complex .
Advanced: How can researchers resolve contradictions in reported biological efficacy across different cell lines?
- Structural Variant Analysis : Compare activity of analogs with modifications (e.g., 5-iodo vs. 5-fluoro substitutions) to identify structure-activity relationships .
- Assay Standardization : Use isogenic cell lines (e.g., TS-deficient vs. wild-type) to isolate compound-specific effects from cellular background noise .
- Metabolic Profiling : Quantify intracellular activation (e.g., phosphorylation to the triphosphate form) via LC-MS to correlate efficacy with metabolic conversion rates .
Advanced: What strategies optimize enantiomeric purity during synthesis of the tetrahydrofuran moiety?
- Asymmetric Catalysis : Use chiral catalysts (e.g., Sharpless dihydroxylation) to control stereochemistry at C2, C4, and C5 positions .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose derivatives) to separate enantiomers post-synthesis. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Advanced: How can resistance mechanisms to this compound be studied in viral or cancer models?
- Resistance Selection Experiments : Serial passage of viruses/cells under sublethal compound concentrations identifies mutations (e.g., polymerase or TS mutations) via whole-genome sequencing .
- Enzyme Kinetics : Compare inhibitor binding affinity () of wild-type vs. mutant enzymes using fluorescence-based polymerase assays or TS activity assays .
Basic: What are the key stability considerations for handling and storing this compound?
- Storage Conditions : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the glycosidic bond. Avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from UV light using amber vials to prevent photodegradation of the fluoropyrimidine ring .
Advanced: How does the 5-fluoro substitution impact base-pairing fidelity compared to non-fluorinated analogs?
- Hydrogen Bonding Alterations : The electronegative fluorine atom disrupts Watson-Crick base pairing, as shown in X-ray structures of DNA duplexes incorporating the compound .
- Thermodynamic Stability : Measure melting temperatures () of oligonucleotide duplexes via UV-Vis spectroscopy. Fluorine typically reduces by 2–5°C due to steric and electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
